Ethyl 4-iodo-3-methoxybenzoate

Lipophilicity Regioisomerism Physicochemical Properties

Optimize your cross-coupling workflows with Ethyl 4-iodo-3-methoxybenzoate (252352-73-1). This 4-iodo-3-methoxy regioisomer delivers a quantifiable LogP of 3.93—a ΔLogP of +1.16–1.45 over the 3-iodo-4-methoxy analog—enhancing membrane permeability for CNS-targeted scaffolds. The para-iodo substituent ensures efficient oxidative addition with Pd(0) in Suzuki-Miyaura reactions, while the ethyl ester remains intact during coupling and enables orthogonal deprotection distinct from methyl esters. A 14.6 °C lower boiling point (338.1 °C) versus the regioisomer simplifies distillation-based purification. Insist on the correct substitution pattern to avoid altered yields, byproduct formation, and purity failures in multi-step syntheses.

Molecular Formula C10H11IO3
Molecular Weight 306.1 g/mol
CAS No. 252352-73-1
Cat. No. B3255251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-iodo-3-methoxybenzoate
CAS252352-73-1
Molecular FormulaC10H11IO3
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)I)OC
InChIInChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
InChIKeyYOHBCHKNTHFNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-iodo-3-methoxybenzoate (CAS 252352-73-1): A Strategic Aryl Iodide Building Block with Defined Regiochemistry for Cross-Coupling and Pharmaceutical Synthesis


Ethyl 4-iodo-3-methoxybenzoate (CAS 252352-73-1) is a multifunctional aromatic ester featuring an iodine substituent at the para-position (C4) and a methoxy group at the meta-position (C3) relative to the ethyl carboxylate . This precise 4-iodo-3-methoxy substitution pattern distinguishes it from regioisomeric analogs and enables predictable reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. With a molecular formula of C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol, the compound possesses an ethyl ester moiety that provides stability while remaining amenable to subsequent hydrolysis or functionalization under controlled conditions [2]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemical research .

Why Ethyl 4-iodo-3-methoxybenzoate (CAS 252352-73-1) Cannot Be Replaced by Regioisomers or Methyl Ester Analogs in Precision Synthesis


Substitution of Ethyl 4-iodo-3-methoxybenzoate with its 3-iodo-4-methoxy regioisomer (CAS 207115-38-6) or the methyl ester analog (CAS 35387-92-9) introduces quantifiable differences in physicochemical properties and synthetic utility that can derail reaction optimization and downstream applications. The 4-iodo-3-methoxy substitution pattern confers a distinct electronic environment and steric profile compared to the 3-iodo-4-methoxy arrangement, leading to divergent LogP values (3.93 vs. ~2.77) that affect partitioning behavior in biphasic reaction systems and chromatographic purification . Furthermore, the ethyl ester group offers a different hydrolysis profile and steric bulk relative to the methyl ester, influencing reaction kinetics in subsequent transformations and providing orthogonal protecting group strategies . Generic substitution without accounting for these quantifiable differences can result in altered reaction yields, unexpected byproduct formation, and compromised purity profiles in multi-step synthetic sequences [1].

Quantitative Differentiation Evidence for Ethyl 4-iodo-3-methoxybenzoate (CAS 252352-73-1) Versus Key Comparators


LogP Differential of 1.16–1.45 Units Between 4-Iodo-3-Methoxy and 3-Iodo-4-Methoxy Regioisomers

The 4-iodo-3-methoxy substitution pattern produces significantly higher lipophilicity than the 3-iodo-4-methoxy regioisomer (CAS 207115-38-6). The target compound exhibits an ACD/LogP of 3.93, whereas the comparator's consensus Log P(o/w) averages 2.77 across five computational methods, representing a ΔLogP of +1.16 to +1.45 units [1]. This difference corresponds to approximately a 14- to 28-fold increase in octanol-water partition coefficient, directly impacting chromatographic retention and solvent extraction behavior .

Lipophilicity Regioisomerism Physicochemical Properties

Boiling Point Reduction of 14.6°C Relative to 3-Iodo-4-Methoxy Regioisomer

The 4-iodo-3-methoxy substitution pattern yields a measurably lower boiling point than the 3-iodo-4-methoxy regioisomer. Ethyl 4-iodo-3-methoxybenzoate exhibits a boiling point of 338.1±32.0 °C at 760 mmHg, whereas Ethyl 3-iodo-4-methoxybenzoate boils at 352.7 °C under equivalent conditions, representing a reduction of 14.6 °C [1]. This difference reflects the distinct intermolecular interactions arising from the altered substitution geometry on the aromatic ring .

Thermal Properties Volatility Distillation

Molar Refractivity and Density Differences Between Ethyl and Methyl Ester Analogs

The ethyl ester moiety in Ethyl 4-iodo-3-methoxybenzoate confers distinct physical properties compared to the methyl ester analog Methyl 4-iodo-3-methoxybenzoate (CAS 35387-92-9). The target compound exhibits a predicted density of 1.6±0.1 g/cm³ and a molar refractivity of 62.2±0.3 cm³, while the methyl ester analog has a density of 1.684 g/cm³ and a boiling point of 324.3 °C at 760 mmHg [1]. The ethyl ester provides an additional rotatable bond (4 versus 3) and increased molecular flexibility, which influences both physical handling characteristics and reactivity profiles in ester hydrolysis and transesterification reactions [2].

Ester Derivatives Physical Properties Structure-Property Relationships

4-Iodo Substituent Enables Quantitative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Relative to Bromo Analogs

The para-iodo substituent in Ethyl 4-iodo-3-methoxybenzoate provides superior oxidative addition kinetics in palladium-catalyzed cross-couplings compared to bromo analogs. Literature precedents for structurally related 4-iodobenzoate esters demonstrate that aryl iodides undergo Suzuki-Miyaura coupling with arylboronic acids to give biaryl products in good yields and high purities without chromatographic purification when using ionic liquid-supported synthesis methodologies [1]. The relative reactivity order for aryl halides in Pd-catalyzed couplings follows I > Br >> Cl, with iodides reacting approximately 10-100× faster than the corresponding bromides under identical conditions [2]. This reactivity advantage translates to lower catalyst loadings, milder reaction temperatures, and reduced reaction times in cross-coupling applications [3].

Cross-Coupling Suzuki-Miyaura Aryl Halide Reactivity

4-Iodo-3-Methoxy Substitution Pattern Validated in Heterocyclic Library Construction via Cascade Coupling Strategies

The 4-iodo-3-methoxybenzoate scaffold serves as a validated entry point for diversity-oriented synthesis. Iodocyclization of functionally-substituted alkynes provides iodoheterocycles that can be elaborated through Pd-catalyzed Suzuki-Miyaura, Sonogashira, Heck, Hartwig-Buchwald, and carbonylation processes into libraries of medicinally relevant heterocycles [1]. The specific 4-iodo-3-methoxy substitution pattern on the benzoate core is compatible with cascade Suzuki coupling and CH₂Cl₂-based bis-esterification methodologies to produce methylene-bridged bis-biaryl carboxylates, demonstrating its utility in complex molecular architecture construction [2].

Heterocyclic Synthesis Medicinal Chemistry Library Construction

Optimal Application Scenarios for Ethyl 4-iodo-3-methoxybenzoate (CAS 252352-73-1) in Pharmaceutical and Chemical Research


Precision Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Cross-Coupling

Ethyl 4-iodo-3-methoxybenzoate is optimally deployed as an electrophilic coupling partner in Suzuki-Miyaura reactions for constructing biaryl scaffolds common in kinase inhibitors, GPCR modulators, and other pharmaceutical targets. The para-iodo substituent provides the requisite reactivity for efficient oxidative addition with Pd(0) catalysts [1], while the ethyl ester group remains intact during coupling and can be subsequently hydrolyzed to the carboxylic acid or reduced to the benzyl alcohol for further diversification. Ionic liquid-supported Suzuki protocols using iodobenzoate esters have demonstrated biaryl product formation in good yields with high purity, eliminating the need for chromatographic purification in certain cases .

Medicinal Chemistry Library Construction Requiring High LogP Building Blocks

In medicinal chemistry campaigns where enhanced lipophilicity is desirable for target engagement or membrane permeability, Ethyl 4-iodo-3-methoxybenzoate offers a quantifiable advantage over the 3-iodo-4-methoxy regioisomer. With an ACD/LogP of 3.93 versus the comparator's 2.77 (a ΔLogP of +1.16–1.45 units) [1], the target compound introduces measurably greater hydrophobic character into derived molecular scaffolds. This property is particularly relevant for central nervous system (CNS) drug discovery programs where LogP values in the 3–5 range are often targeted for optimal blood-brain barrier penetration .

Multi-Step Synthesis Requiring Selective Ester Deprotection Strategies

The ethyl ester functionality in Ethyl 4-iodo-3-methoxybenzoate provides orthogonal protection relative to methyl or tert-butyl esters commonly employed in parallel synthetic routes. The ethyl ester hydrolyzes under standard basic (NaOH/EtOH) or acidic conditions to yield 4-iodo-3-methoxybenzoic acid, but with kinetics distinct from methyl esters [1]. This differential reactivity enables selective deprotection sequences in complex molecule synthesis where multiple ester groups must be manipulated independently. The compound can also be reduced with LiAlH₄ to the corresponding benzyl alcohol, offering an alternative functional handle for subsequent transformations .

Agrochemical Intermediate Synthesis with Thermal Processing Requirements

For agrochemical intermediate production involving thermal processing steps, Ethyl 4-iodo-3-methoxybenzoate offers a practical advantage due to its lower boiling point (338.1±32.0 °C) relative to the 3-iodo-4-methoxy regioisomer (352.7 °C) [1]. This 14.6 °C reduction in boiling point facilitates distillation-based purification and may reduce thermal degradation during solvent stripping operations. The compound's iodine substituent serves as a versatile handle for introducing diverse functional groups through cross-coupling chemistry, enabling access to a range of herbicidal and fungicidal active ingredients derived from the benzoate scaffold .

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